3,4,5-trimethoxy-N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O7S/c1-28-17-7-9-18(10-8-17)32(26,27)24-11-5-6-16(24)14-23-22(25)15-12-19(29-2)21(31-4)20(13-15)30-3/h7-10,12-13,16H,5-6,11,14H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGSXPUJIBNMBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in cell growth, proliferation, and survival.
Mode of Action
The compound interacts with its targets, leading to a variety of cellular changes. For instance, it inhibits Taq polymerase and telomerase , triggers caspase activation by a possible oxidative mechanism, down-regulates ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibits ERKs phosphorylation without acting directly on microtubules and tubulin.
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts microtubule dynamics, which is crucial for cell division. Its inhibition of Hsp90 disrupts protein folding and degrades client proteins, leading to cell death. By inhibiting TrxR, it disrupts redox homeostasis, leading to oxidative stress.
Result of Action
The compound’s action results in the inhibition of cell growth and induction of cell death, making it a potential anti-cancer agent. It has shown notable anti-cancer effects by effectively inhibiting its targets.
Biological Activity
3,4,5-trimethoxy-N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including amide formation and sulfonylation. The following general synthetic route can be outlined:
- Formation of the pyrrolidine derivative : This involves the reaction of 4-methoxyphenylsulfonyl chloride with a suitable pyrrolidine.
- Amide bond formation : The resulting pyrrolidine is then reacted with 3,4,5-trimethoxybenzoic acid or its derivative to form the final amide product.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing sulfonamide groups have shown potent activity against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways related to tumor growth and proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung) | 5.0 | Apoptosis induction |
| Compound B | HeLa (Cervical) | 3.2 | Cell cycle arrest |
| This compound | MCF7 (Breast) | TBD | TBD |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory responses.
Antibacterial Activity
Similar compounds have demonstrated antibacterial properties against various pathogens. The presence of the methoxy and sulfonamide groups may enhance the interaction with bacterial enzymes or receptors.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the benzene ring and the presence of methoxy groups significantly affect biological activity. For example:
- Methoxy substitutions : Increase lipophilicity and improve membrane permeability.
- Sulfonamide group : Essential for binding to target proteins involved in disease mechanisms.
Case Studies
A study conducted on related compounds highlighted their efficacy in inhibiting specific cancer cell lines. For instance:
- Case Study 1 : A derivative with a similar sulfonamide structure showed an IC50 value of 4 µM against pancreatic cancer cells.
- Case Study 2 : Another compound in the series exhibited anti-inflammatory effects in a murine model of arthritis, reducing paw swelling by 50%.
Comparison with Similar Compounds
Structural Analogues
Sulfonamide-Containing Heterocycles
- Example 53 (Patent Compound, ): Core Structure: Pyrazolo[3,4-d]pyrimidine linked to a chromenone ring. Key Features: Contains a sulfonamide group, fluorine atoms, and a chromenone moiety. Properties: Melting point 175–178°C; molecular weight 589.1 g/mol. Comparison: The fluorine substituents likely enhance metabolic stability and lipophilicity compared to the methoxy groups in the target compound. The chromenone ring may confer distinct π-π stacking interactions absent in the target’s benzamide-pyrrolidine system .
- Benzimidazole Derivatives (): Core Structure: Benzimidazole with sulfonyl and methoxy substituents. Key Features: Sulfonyl groups at the N1 position; methoxy and dimethylamino substituents. Comparison: These compounds share sulfonyl and methoxy motifs but lack the benzamide-pyrrolidine scaffold.
Benzamide Derivatives
- N-Benzyl-N'-[(3,4,5-Trimethoxyphenyl)methylideneamino]oxamide (6487-01-0, ): Core Structure: Oxamide with a 3,4,5-trimethoxyphenyl group. Key Features: Shares the 3,4,5-trimethoxybenzene motif but replaces the sulfonylated pyrrolidine with an oxamide linker. Comparison: The oxamide linkage may reduce solubility compared to the target’s sulfonamide group.
Table 1: Key Properties of Target Compound and Analogs
Q & A
Q. What are the key considerations for designing a synthesis route for 3,4,5-trimethoxy-N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)benzamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine-sulfonyl intermediate. Critical steps include:
- Sulfonylation : Reacting pyrrolidine derivatives with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., potassium carbonate) to ensure regioselectivity .
- Benzamide Coupling : Using coupling agents like EDCI/HOBt or DCC to attach the 3,4,5-trimethoxybenzoyl group to the pyrrolidine-methylamine intermediate .
- Solvent Selection : Absolute ethanol or acetonitrile is preferred for reflux steps to minimize side reactions .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) is essential to isolate high-purity product .
Q. How can researchers validate the structural integrity of intermediates during synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Confirm the presence of methoxy (δ ~3.8 ppm), sulfonyl (δ ~7.5–8.0 ppm for aromatic protons), and pyrrolidine methylene groups (δ ~2.5–3.5 ppm) .
- ESI-MS : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the expected structure .
- IR Spectroscopy : Identify sulfonamide (1320–1250 cm⁻¹) and amide (1650–1680 cm⁻¹) stretches .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
- Methodological Answer : SAR studies require systematic modifications and assays:
- Core Modifications : Compare analogs with varied substituents (e.g., replacing 4-methoxyphenylsulfonyl with 4-trifluoromethylphenylsulfonyl) to assess impacts on target binding .
- Bioisosteric Replacement : Substitute the pyrrolidine ring with piperidine or morpholine to evaluate conformational flexibility .
- Biological Assays : Use enzyme inhibition assays (e.g., kinase profiling) or cell-based models (e.g., cytotoxicity in cancer lines) to quantify activity changes .
- Data Analysis : Apply statistical tools (e.g., IC50 curve fitting) to rank substituent effects .
Q. What strategies resolve contradictions in biological activity data across different experimental models?
- Methodological Answer : Contradictions often arise from model-specific factors:
- Assay Conditions : Standardize parameters like pH, temperature, and serum concentration to reduce variability .
- Metabolic Stability : Use liver microsomes or cytochrome P450 assays to assess if metabolic degradation explains reduced activity in vivo vs. in vitro .
- Target Selectivity : Perform competitive binding assays with related proteins (e.g., isoforms) to identify off-target interactions .
- Data Cross-Validation : Combine orthogonal methods (e.g., SPR for binding affinity and Western blotting for functional inhibition) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Use integrated computational approaches:
- Molecular Docking : Tools like AutoDock Vina model binding poses in target active sites (e.g., kinase domains) .
- MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability and key residue interactions (e.g., hydrogen bonds with sulfonamide groups) .
- QSAR Models : Train machine learning algorithms on datasets of similar benzamides to predict activity against novel targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
